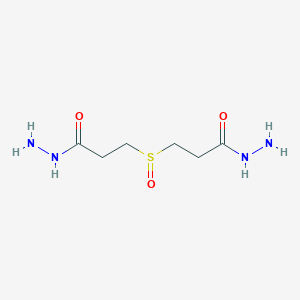

3,3'-Sulfinyldi(propanehydrazide)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N4O3S |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

3-(3-hydrazinyl-3-oxopropyl)sulfinylpropanehydrazide |

InChI |

InChI=1S/C6H14N4O3S/c7-9-5(11)1-3-14(13)4-2-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) |

InChI Key |

XTCXQISMAWBOOT-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)CCC(=O)NN)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Sulfinyldi Propanehydrazide

Precursor Synthesis and Derivatization Approaches for Propanehydrazide Scaffolds

The initial and crucial stage in the synthesis of 3,3'-Sulfinyldi(propanehydrazide) is the formation of the propanehydrazide precursor. This scaffold serves as the fundamental building block upon which the final molecule is constructed.

A primary and widely employed method for synthesizing hydrazides is the reaction of an ester with hydrazine (B178648) hydrate. This nucleophilic acyl substitution reaction is a fundamental pathway for creating the hydrazide functional group. In the context of 3,3'-Sulfinyldi(propanehydrazide), a suitable precursor would be an ethyl or methyl ester of propanoic acid.

The general reaction involves refluxing the ester with hydrazine hydrate, often in an alcohol solvent like ethanol (B145695). ekb.egnih.govnih.gov The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alkoxy group (e.g., ethoxy or methoxy) and the formation of the propanehydrazide. The reaction is typically driven to completion by heating. ekb.egnih.gov A patent for a general method for preparing hydrazide compounds describes heating an ester and hydrazine hydrate, followed by reactive fractionation to remove the alcohol byproduct and water, achieving yields of over 90%. google.com

Table 1: General Conditions for Ester Amination

| Reactants | Solvent | Conditions | Product |

|---|---|---|---|

| Propanoic acid ester (e.g., ethyl propanoate) | Ethanol | Reflux | Propanehydrazide |

This table illustrates a common pathway for the synthesis of the propanehydrazide precursor.

While direct amination of simple esters is effective, the synthesis of more complex or functionalized propanehydrazide building blocks often requires multi-step reaction sequences. savemyexams.comlibretexts.org These sequences allow for the introduction of various functional groups or structural modifications prior to the formation of the hydrazide.

For instance, a synthetic route might begin with a different starting material that undergoes several transformations to yield a substituted propanoic acid ester. lmaleidykla.lt This ester is then converted to the corresponding hydrazide in the final step of the precursor synthesis. lmaleidykla.ltresearchgate.net Such multi-step approaches provide versatility, enabling the creation of a diverse range of hydrazide intermediates that can be used to synthesize various derivatives. syrris.jpresearchgate.net This strategy is particularly important in the synthesis of complex molecules where specific functionalities are required for subsequent reaction steps or for the final properties of the target compound.

Introduction of the Central Sulfinyl Moiety: Strategic Considerations

With the propanehydrazide precursors in hand, the next critical phase is the introduction of the central sulfinyl (-SO-) group. This step forms the symmetrical core of the 3,3'-Sulfinyldi(propanehydrazide) molecule.

The formation of the sulfinyl bridge between two propanehydrazide molecules is typically achieved through a reaction with a suitable sulfinylating agent. A common and effective reagent for this purpose is thionyl chloride (SOCl₂). researchgate.net In this reaction, two equivalents of propanehydrazide are treated with one equivalent of thionyl chloride.

The mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the sulfur atom of thionyl chloride. This process occurs twice, with the displacement of both chloride ions from the thionyl chloride, resulting in the formation of the S-N bonds and linking the two propanehydrazide units. youtube.com The reaction is often carried out in an inert solvent at controlled temperatures to manage its reactivity. The synthesis of the related compound dihydrazide sulfoxide (B87167) (DHSO), an alternative name for 3,3'-Sulfinyldi(propanehydrazide), has been described as starting from precursors like dithiobis(succinimidyl propionate) (DSSO) or other activated esters, which first react with a hydrazine source followed by steps to form the sulfoxide bridge. acs.orgescholarship.org

Table 2: Key Reagents in Sulfinylation

| Hydrazide Precursor | Sulfinylating Agent | Stoichiometric Ratio (Hydrazide:Agent) | Product |

|---|

This table outlines the core components for creating the sulfinyl linkage.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of 3,3'-Sulfinyldi(propanehydrazide), optimization of reaction conditions for both the hydrazide formation and the sulfinylation step is essential. Key parameters that are often adjusted include temperature, reaction time, solvent, and the nature of catalysts or additives. lew.ronih.gov

For the initial hydrazide synthesis, studies have shown that adjusting the temperature and reaction time can significantly impact the yield. researchgate.netchemmethod.com In the subsequent sulfinylation step, controlling the stoichiometry of the reactants is critical to ensure the desired disubstituted product is formed and to minimize side reactions. The choice of solvent can also play a crucial role in reaction selectivity. rsc.org In some sulfenylation reactions, the use of phase-transfer agents has been shown to improve yields by facilitating the interaction between reactants in biphasic systems. acs.org Careful screening of these variables allows for the development of a robust and high-yielding synthetic protocol.

Table 3: Parameters for Reaction Optimization

| Parameter | Influence on Reaction | Example of Optimization |

|---|---|---|

| Temperature | Affects reaction rate and side product formation. | Lowering temperature during addition of thionyl chloride to control exothermic reaction. |

| Solvent | Influences solubility, reactivity, and selectivity. | Using an inert, aprotic solvent like THF or Dichloromethane for the sulfinylation step. |

| Reactant Ratio | Determines product distribution. | Using a precise 2:1 molar ratio of propanehydrazide to thionyl chloride. |

| Additives/Catalysts | Can increase reaction rate and yield. | Adding a base to scavenge HCl produced during sulfinylation with thionyl chloride. |

This interactive table highlights key factors that can be fine-tuned to improve the synthetic outcome.

Sustainable and Green Chemistry Principles in Hydrazide Synthesis (e.g., Electrosynthesis)

In line with modern chemical manufacturing, the principles of green chemistry are increasingly being applied to the synthesis of hydrazides and related compounds. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

For hydrazide synthesis, green methods such as using microwave irradiation or sonication have been shown to accelerate reactions, often leading to higher yields in shorter timeframes compared to conventional heating. researchgate.netekb.egtandfonline.com The use of water as a solvent or performing reactions under solvent-free conditions further enhances the environmental profile of the synthesis. chemmethod.comekb.egrsc.org

Electrosynthesis represents a profound and green synthetic tool, utilizing electricity as a clean reagent to drive chemical transformations. acs.orgbeilstein-journals.org Electrochemical methods have been developed for the synthesis of diazo compounds from hydrazones with high efficiency and for the application of sulfonyl hydrazides in various synthetic transformations. acs.orgorganic-chemistry.org These electrosynthetic strategies often proceed under mild conditions, avoid harsh chemical oxidants, and offer a sustainable alternative for constructing the core structures found in complex hydrazide derivatives. beilstein-journals.orgorganic-chemistry.org

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Confirmation of the 3,3'-Sulfinyldi(propanehydrazide) Chemical Architecture

The precise arrangement of atoms and functional groups within 3,3'-Sulfinyldi(propanehydrazide) is confirmed through a suite of powerful spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For a compound like 3,3'-Sulfinyldi(propanehydrazide), ¹H and ¹³C NMR spectra would provide definitive evidence for the connectivity of the propanehydrazide chains to the central sulfinyl group.

In a representative ¹H NMR spectrum, distinct signals would be expected for the methylene (B1212753) (CH₂) and amine (NH/NH₂) protons. The protons of the methylene groups would likely appear as multiplets in the aliphatic region of the spectrum, with their chemical shifts influenced by the adjacent sulfoxide (B87167) and hydrazide functionalities. The NH and NH₂ protons would be expected to appear as broader signals, the positions of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for the different carbon environments within the molecule. The carbonyl carbon of the hydrazide group would be expected to resonate at the downfield end of the spectrum, characteristic of its electron-deficient nature. The methylene carbons would appear at distinct chemical shifts, reflecting their positions relative to the sulfoxide and carbonyl groups.

Due to the lack of publicly available, specific NMR data for 3,3'-Sulfinyldi(propanehydrazide), a representative data table for a structurally analogous aliphatic hydrazide is presented below to illustrate the expected chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for a Propanehydrazide Derivative

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| α-CH₂ | ~2.2-2.4 (t) | ~30-35 |

| β-CH₂ | ~1.6-1.8 (m) | ~25-30 |

| NH | ~9.0-9.5 (br s) | - |

| NH₂ | ~4.0-4.5 (br s) | - |

| Data are hypothetical and based on typical values for similar structures. t = triplet, m = multiplet, br s = broad singlet. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The FT-IR spectrum of 3,3'-Sulfinyldi(propanehydrazide) would be characterized by several key absorption bands.

A strong, sharp absorption band is expected in the region of 1040-1060 cm⁻¹ corresponding to the S=O stretching vibration of the sulfoxide group. aip.org The hydrazide functional groups would give rise to several characteristic peaks. The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups would appear as a series of bands in the region of 3200-3400 cm⁻¹. The C=O stretching vibration (Amide I band) would be observed as a strong absorption typically around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be found in the region of 1550-1620 cm⁻¹. researchgate.netresearchgate.net

Table 2: Expected Diagnostic FT-IR Absorption Bands for 3,3'-Sulfinyldi(propanehydrazide)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydrazide) | Stretching | 3200-3400 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Amide I) | Stretching | 1630-1680 |

| N-H (Amide II) | Bending | 1550-1620 |

| S=O (Sulfoxide) | Stretching | 1040-1060 |

| Data are based on established correlations for these functional groups. |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. acs.org For 3,3'-Sulfinyldi(propanehydrazide) (C₆H₁₄N₄O₃S), the calculated exact mass is 222.0837 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds to this value with high accuracy, typically within a few parts per million (ppm).

Table 3: High-Resolution Mass Spectrometry Data for 3,3'-Sulfinyldi(propanehydrazide)

| Parameter | Value |

| Molecular Formula | C₆H₁₄N₄O₃S |

| Calculated Exact Mass | 222.0837 |

| Expected [M+H]⁺ | 223.0910 |

| Key Fragmentation Pathways | Neutral loss of sulfenic acid, cleavage of hydrazide groups |

| Theoretical values based on the chemical formula. |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

The crystal structure would reveal the geometry around the pyramidal sulfur center of the sulfoxide group. wikipedia.org It would also show the conformation of the two propanehydrazide arms and how they are oriented with respect to each other. Intermolecular interactions, such as hydrogen bonding involving the hydrazide groups, would also be elucidated, providing insight into the crystal packing.

As no published crystal structure for 3,3'-Sulfinyldi(propanehydrazide) is available, a representative table of crystallographic parameters for a simple organic sulfoxide is provided to illustrate the type of data obtained from such an analysis.

Table 4: Representative Single Crystal X-ray Diffraction Data for an Aliphatic Sulfoxide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~5-10 |

| b (Å) | ~8-15 |

| c (Å) | ~10-20 |

| β (°) | ~90-110 |

| Volume (ų) | ~1000-1500 |

| Z | 4 |

| Data are hypothetical and represent typical values for small organic molecules. |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating any potential isomers. For a polar molecule like 3,3'-Sulfinyldi(propanehydrazide), reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable method for purity analysis. rsc.org In this technique, the compound is passed through a nonpolar stationary phase with a polar mobile phase. The purity can be determined by the presence of a single, sharp peak in the chromatogram.

The choice of column and mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) with a modifier like formic acid or trifluoroacetic acid) would be optimized to achieve good separation and peak shape. A UV detector would likely be used for detection, monitoring the absorbance at a wavelength where the hydrazide or another chromophore in the molecule absorbs.

Given that the sulfur atom in the sulfoxide group is a stereocenter, 3,3'-Sulfinyldi(propanehydrazide) can exist as a racemate (a mixture of enantiomers) and potentially as diastereomers if other stereocenters are present. Chiral chromatography, a specialized form of HPLC, could be employed to separate these stereoisomers. This would involve using a chiral stationary phase that interacts differently with the enantiomers, allowing for their separation and quantification.

Research Applications of 3,3 Sulfinyldi Propanehydrazide in Chemical Biology and Materials Science

Role in Crosslinking Mass Spectrometry (XL-MS) for Advanced Proteomics Studies

Crosslinking mass spectrometry (XL-MS) is a powerful technique used to identify protein-protein interactions (PPIs) and to gain insights into the three-dimensional structure of proteins and protein complexes. nih.govnih.gov 3,3'-Sulfinyldi(propanehydrazide) (DHSO) has been developed as a key reagent in this field, addressing some of the challenges associated with earlier crosslinking methods. nih.govacs.org

Acidic Residue-Specific Crosslinking Strategies (Aspartate and Glutamate (B1630785) Targeting)

A significant innovation of DHSO is its ability to specifically target acidic amino acid residues, namely aspartate (Asp) and glutamate (Glu). acs.orgsigmaaldrich.com Traditional crosslinkers often target lysine (B10760008) residues, which, while abundant, may not be present at all protein interaction interfaces. nih.govnih.gov By targeting the carboxyl groups of aspartate and glutamate, DHSO provides a complementary approach, allowing for a more comprehensive mapping of protein surfaces and interaction sites. nih.govsigmaaldrich.com This is particularly advantageous for studying protein interactions in regions where lysine residues are scarce. nih.gov The reaction of DHSO with acidic residues is typically facilitated by a coupling reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which allows the crosslinking to occur at a physiological pH, thereby preserving the native structure of the proteins and protein complexes being studied. acs.org

Mapping Protein-Protein Interaction Interfaces and Quaternary Structures of Protein Complexes

DHSO is instrumental in defining the interfaces of protein-protein interactions and elucidating the quaternary structures of large protein complexes. nih.govnih.gov By covalently linking amino acids that are in close proximity in the folded protein or complex, DHSO provides distance constraints that can be used to model the three-dimensional arrangement of subunits. sigmaaldrich.com The spacer arm of the DHSO molecule, which is 12.4 Å long, is well-suited for capturing interactions at the interface between and within protein complexes. nih.govacs.org This information is critical for understanding how proteins assemble into functional machinery within the cell. For example, XL-MS studies using DHSO have been employed to investigate the structural rearrangements in protein complexes induced by post-translational modifications. acs.org

Probing Protein Structural Dynamics and Conformational States

Proteins are not static entities; they undergo conformational changes that are often crucial for their function. DHSO-based XL-MS can capture snapshots of these different conformational states. By applying the crosslinker to a protein or protein complex under different conditions, researchers can identify changes in the crosslinking patterns that correspond to structural dynamics. sigmaaldrich.com Isotope-coded versions of related MS-cleavable crosslinkers have been used for quantitative analysis to compare the conformational changes between different states of a protein complex. sigmaaldrich.com This provides valuable insights into the mechanisms of protein regulation and function.

Development of MS-Cleavable Crosslinkers for Unambiguous Crosslinked Peptide Identification

A key feature of 3,3'-Sulfinyldi(propanehydrazide) is that it is an MS-cleavable crosslinker. acs.org The sulfoxide (B87167) group in the center of the DHSO molecule contains two C-S bonds that can be selectively cleaved during tandem mass spectrometry (MS/MS or MS2) analysis using collision-induced dissociation (CID). acs.orgsigmaaldrich.com This cleavage breaks the crosslinked peptide into its two individual constituent peptides, which simplifies the subsequent analysis. acs.org The predictable fragmentation pattern allows for the unambiguous identification of the crosslinked peptides and the precise sites of crosslinking using a multistage tandem mass spectrometry (MSn) workflow. nih.govnih.gov This MS-cleavability significantly improves the accuracy and confidence of crosslink identification compared to non-cleavable crosslinkers. acs.org

| Crosslinker Type | Cleavage Method | Advantage | Reference |

|---|---|---|---|

| DHSO (MS-Cleavable) | Collision-Induced Dissociation (CID) in MS/MS | Simplified and unambiguous identification of crosslinked peptides. | nih.govacs.org |

| Non-cleavable Crosslinkers | Not applicable | Simpler chemistry but more complex data analysis. | acs.org |

Integration with Other Crosslinking Chemistries for Comprehensive Interactome Analysis

To achieve a more complete picture of the protein interactome, DHSO is often used in conjunction with other crosslinkers that have different chemical specificities. pnas.org For instance, combining the acidic residue-targeting chemistry of DHSO with amine-reactive crosslinkers like disuccinimidyl sulfoxide (DSSO) or cysteine-reactive crosslinkers allows for a more extensive mapping of protein interaction networks. nih.govpnas.org This multi-pronged approach increases the coverage of identified crosslinks, providing a more detailed and robust structural model of protein complexes and their interactions within the cell. escholarship.org Large-scale studies have successfully employed this integrative strategy to generate comprehensive crosslink datasets for human cells, significantly advancing our understanding of the structural proteome. pnas.org

| Crosslinker | Target Residue(s) | Benefit of Integration | Reference |

|---|---|---|---|

| 3,3'-Sulfinyldi(propanehydrazide) (DHSO) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Provides a more comprehensive map of protein interactions by targeting different amino acid residues. | acs.orgpnas.org |

| Disuccinimidyl sulfoxide (DSSO) | Lysine (Lys) | nih.govpnas.org | |

| Bismaleimide sulfoxide (BMSO) | Cysteine (Cys) | sigmaaldrich.com |

Integration into Polymeric Systems as Covalent Linkers and Crosslinkers

Design and Synthesis of Polymeric Supports with Hydrazide/Hydrazone Linkages for Solid-Phase Chemistry

The hydrazide functional group is a cornerstone in the design of specialized polymeric supports for solid-phase chemistry. The strategy involves immobilizing molecules onto a solid resin via a hydrazone bond, which is formed by the reaction of a hydrazide group on the polymer with a ketone or aldehyde group on the target molecule. This approach offers robust, yet selectively cleavable, anchoring for various synthetic transformations.

A common approach involves using a resin, such as Merrifield resin, which is functionalized in several steps to introduce a hydrazine (B178648) linker. acs.org Aldehydes and ketones can then be readily attached to this hydrazine-functionalized resin, forming polymer-supported hydrazones. acs.orgnih.gov These immobilized substrates can undergo further reactions, such as α-alkylation. nih.gov The final product can be released from the solid support under specific conditions, for instance, through reductive cleavage of the N-N bond, yielding α-branched primary amines. acs.org

The hydrazide/hydrazone linkage is particularly valuable due to its pH-sensitive reversibility, a property that is highly desirable in dynamic covalent chemistry. rsc.org This allows for the possibility of dynamic exchange, where the components of the polymer backbone can be altered by introducing other dialdehydes or dihydrazides. rsc.org Poly(methacryloyl hydrazide) microgels, for example, have been synthesized and explored for their ability to controllably release carbonyl-containing compounds, demonstrating the dynamic nature of the hydrazone bond under physiological conditions. rsc.org

Crosslinking and Polymerization Reactions of Saccharides and Polysaccharides via Hydrazide Functionality

The hydrazide group is instrumental in the crosslinking of saccharides and polysaccharides to form hydrogels with applications in tissue engineering, regenerative medicine, and drug delivery. google.comnih.gov The fundamental reaction involves the formation of a stable hydrazone bond between the hydrazide groups of a crosslinking agent and aldehyde groups introduced onto the polysaccharide backbone. thermofisher.com

The process typically begins with the chemical modification of the polysaccharide to introduce carbonyl groups. Periodate oxidation is a widely used method for this purpose, as it cleaves the vicinal diols in sugar rings to generate dialdehydes. mdpi.com The degree of oxidation and the resulting aldehyde density can be controlled by adjusting reaction conditions such as pH and temperature. mdpi.com

Once the polysaccharide is functionalized with aldehyde groups, a homobifunctional hydrazide compound, such as adipic acid dihydrazide (ADH) or the titular 3,3'-Sulfinyldi(propanehydrazide), can be used as a crosslinker. thermofisher.comacs.org The two hydrazide ends of the crosslinker can react with aldehyde groups on different polysaccharide chains, covalently linking them together to form a three-dimensional hydrogel network. google.comthermofisher.com The resulting hydrazone crosslinks are significantly more stable than Schiff bases formed with simple amines. thermofisher.com The microstructure of these hydrogels, including properties like mesh size and storage modulus, can be precisely tuned by altering parameters such as the degree of oxidation and the concentration of the crosslinker, making hydrazone crosslinking a versatile method for creating advanced biomaterials. nih.gov

Fabrication of Covalent Organic Frameworks (COFs) Utilizing Hydrazone Bonds

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. The formation of hydrazone linkages through the condensation of polyfunctional hydrazides and aldehydes is a key strategy for constructing robust and highly crystalline 2D and 3D COFs. berkeley.edu The reversibility of the hydrazone formation reaction under acidic conditions is crucial for the error-checking process that allows the disordered amorphous polymer to rearrange into a stable, crystalline framework. berkeley.edu

The resulting hydrazone-linked COFs exhibit exceptional chemical and thermal stability and permanent porosity. berkeley.edu The properties of these materials can be tuned by carefully selecting the molecular building blocks. For instance, the condensation of 2,5-diethoxyterephthalohydrazide (B2763183) with different aromatic trialdehydes yields COFs with distinct pore sizes and surface areas. berkeley.edu Furthermore, noncovalent interactions, such as hydrogen bonding between the hydrazone linkages, play a critical role in regulating the crystallinity, flexibility, and host-guest interaction properties of the COFs. acs.orgnih.govustc.edu.cn

The tunability of hydrazone-linked COFs has led to their application in areas like asymmetric catalysis. Chiral COFs have been constructed using chiral dihydrazide monomers, and their pore size has been shown to significantly influence both catalytic activity and enantioselectivity in asymmetric aldol (B89426) reactions. mdpi.com

| COF Name | Monomers | Predominant Pore Size (nm) | Brunauer-Emmett-Teller (BET) Surface Area (m²/g) | Reference |

|---|---|---|---|---|

| COF-42 | 2,5-diethoxyterephthalohydrazide + 1,3,5-triformylbenzene | 2.7 | 1170 | berkeley.edu |

| COF-43 | 2,5-diethoxyterephthalohydrazide + 1,3,5-tris(4-formylphenyl)benzene | 3.8 | 1088 | berkeley.edu |

| L-DBP-BTA COF | L-DBP-Boc (proline-derived dihydrazide) + 1,3,5-triformylphloroglucinol (BTA) | 2.0 | Low | mdpi.com |

| L-DBP-TZ COF | L-DBP-Boc (proline-derived dihydrazide) + 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde (TZ) | 3.6 | Low | mdpi.com |

Facilitation of Chemically Modified Peptide Synthesis

Peptide hydrazides are versatile and powerful intermediates in the chemical synthesis of complex and modified proteins. oup.com The hydrazide group can serve as a stable handle for solid-phase peptide synthesis (SPPS) or as a precursor to a thioester group, which is essential for native chemical ligation (NCL). oup.comosti.gov NCL is a cornerstone technique that allows for the joining of unprotected peptide segments to form a larger protein.

In one major application, an aryl hydrazide is used as a linker to the solid-phase resin. osti.gov This linker is stable to the standard conditions of both Boc- and Fmoc-based SPPS. Once the desired peptide chain is assembled, the C-terminal hydrazide can be selectively and mildly oxidized to form a reactive acyl diazene (B1210634) or converted to a peptide thioester. osti.govnih.gov This reactive intermediate can then be ligated to another peptide fragment containing an N-terminal cysteine residue. This strategy has been successfully used to synthesize C-terminally modified peptides, head-to-tail cyclic peptides, and large proteins that are difficult to produce using recombinant methods. osti.govnih.govresearchgate.net

The utility of this approach has been demonstrated in the total synthesis of the 140-amino acid protein α-synuclein, which is implicated in Parkinson's disease, and in the synthesis of various modified histone proteins, which are crucial for studying epigenetic regulation. nih.govresearchgate.netrsc.org The development of "one-pot" ligation methods using peptide hydrazides further streamlines the process, enhancing the efficiency of producing complex proteins for biological and pharmaceutical research. rsc.org

| Protein/Peptide Type | Synthetic Strategy | Significance | Reference |

|---|---|---|---|

| α-Synuclein (140 aa) | Sequential native chemical ligation of four peptide hydrazide segments. | Total synthesis of a protein involved in neurodegenerative disease. | nih.govresearchgate.net |

| Modified Histones (H3, H4) | One-pot native chemical ligation of peptide hydrazides. | Facilitates study of epigenetic modifications. | rsc.org |

| Head-to-Tail Cyclic Peptides | Intramolecular cyclization of a linear peptide via an oxidized aryl hydrazide linker. | Synthesis of constrained peptide structures with potential therapeutic applications. | osti.gov |

| C-Terminal Modified Peptides | Cleavage of the hydrazide linker and reaction with various nucleophiles. | Provides access to peptides with diverse C-terminal functionalities. | osti.gov |

Coordination Chemistry of Hydrazide Ligands and Analogues

Synthesis and Characterization of Metal Complexes Bearing Hydrazide Derivatives

The synthesis of metal complexes with hydrazide-based ligands is typically achieved through straightforward condensation reactions. The general procedure involves reacting the hydrazide ligand with a metal salt in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. mdpi.comjocpr.com The mixture is commonly heated under reflux for several hours to ensure the completion of the reaction. jocpr.com Upon cooling, the resulting metal complex often precipitates from the solution and can be isolated by filtration, washed with the solvent, and dried. mdpi.com

The characterization of these newly formed complexes is a critical step to confirm their composition and preliminary structure. A combination of analytical techniques is employed:

Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in verifying the stoichiometric ratio of metal to ligand. nih.govbhu.ac.in

Molar Conductivity Measurements: By measuring the molar conductivity of the complexes in a solvent like DMF or DMSO, their electrolytic nature can be determined. Low conductivity values typically indicate non-electrolytic complexes, suggesting that the anions are coordinated to the metal ion within the coordination sphere rather than existing as free counter-ions. nih.govnih.gov

Magnetic Susceptibility: This measurement helps in determining the magnetic moment of the complex, which provides insight into the oxidation state and the geometry of the central metal ion (e.g., distinguishing between high-spin and low-spin octahedral or tetrahedral geometries). jocpr.comarabjchem.org

Spectroscopic Methods (IR, UV-Vis): Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for characterizing these complexes. IR spectroscopy is used to identify the ligand's donor atoms involved in coordination, while UV-Vis spectroscopy provides information about the electronic transitions and the coordination geometry around the metal ion. nih.govnih.gov

A series of Ni(II) hydrazide complexes, for example, were synthesized and characterized using these methods, which confirmed that most of the isolated complexes possessed an octahedral geometry. arabjchem.org Similarly, complexes of phenylglycine hydrazide with various transition metals were studied using elemental analysis, magnetic moments, and spectral data to elucidate their structures. nih.gov

Diverse Coordination Modes and Ligand Binding Topologies

Hydrazide ligands are known for their versatile coordination behavior, which stems from the presence of multiple donor sites and the possibility of keto-enol tautomerism. The hydrazide moiety, -C(O)NHNH₂, can coordinate to metal ions in either its neutral keto form or its deprotonated enol form. arabjchem.orgresearchgate.net

Keto Form: In the keto form, the ligand typically acts as a neutral bidentate donor, coordinating through the carbonyl oxygen atom and the terminal amino nitrogen atom (-NH₂) to form a stable five-membered chelate ring. at.ua

Enol Form: In the presence of a suitable pH or during complexation, the hydrazide can undergo tautomerization to the enolic form, -C(OH)=NNH₂. Subsequent deprotonation of the hydroxyl group allows the ligand to act as an anionic bidentate donor, coordinating through the enolate oxygen and the amino nitrogen. nih.gov This mode of coordination is often confirmed by the disappearance of the ν(C=O) band and the appearance of new bands corresponding to ν(C=O-M) and ν(C=N) in the IR spectrum.

For dihydrazide ligands like 3,3'-Sulfinyldi(propanehydrazide) or its analogue, dithiodipropionic acid dihydrazide , the potential coordination modes are even more varied. asianpubs.org These ligands possess two hydrazide units connected by a flexible backbone. This structure allows them to function as bridging ligands, linking two or more metal centers. They can adopt a bis-bidentate coordination mode, where each hydrazide end chelates to a different metal ion, leading to the formation of polymeric chains or dinuclear and polynuclear complexes. at.ua The nature of the central metal ion, the reaction conditions, and the presence of other co-ligands can influence the final topology of the complex, leading to structures ranging from simple mononuclear species to complex coordination polymers. mdpi.com

Structural Characterization of Hydrazide-Metal Complexes by X-ray Diffraction and Spectroscopic Methods

Infrared (IR) spectroscopy is a powerful tool for deducing the coordination mode of hydrazide ligands. The changes in the vibrational frequencies of the ligand upon complexation provide direct information about the atoms involved in bonding with the metal ion.

Table 1: Typical IR Spectral Band Shifts in Hydrazide Complexes

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(N-H) | ~3300-3150 | Lower frequency | Involvement of the -NH₂ group in coordination. researchgate.net |

| ν(C=O) (Amide I) | ~1650-1630 | Lower frequency (~1620-1590) | Coordination via the carbonyl oxygen atom. nih.gov |

| δ(NH₂) | ~1620-1600 | Shift in position | Confirmation of -NH₂ group coordination. |

| ν(N-N) | ~980-950 | Higher frequency | Bidentate chelation through (O, N) atoms. |

| ν(C=N) (Azomethine) | N/A (Appears in enol form) | ~1620-1600 | Ligand coordinates in its deprotonated enol form. nih.gov |

Note: The exact frequencies can vary depending on the specific ligand and metal ion.

For example, in various reported hydrazide complexes, a significant negative shift in the ν(C=O) band and a positive shift in the ν(N-N) band are taken as conclusive evidence of bidentate chelation through the carbonyl oxygen and the amino nitrogen. nih.govnih.gov

Conformational Changes Induced by Metal Coordination in Hydrazide Ligands

The coordination of a flexible ligand like 3,3'-Sulfinyldi(propanehydrazide) to a metal center invariably induces significant conformational changes. In its uncoordinated or "free" state, the ligand can adopt numerous conformations due to the rotational freedom around the C-C, C-S, and C-N single bonds. This often results in an extended or anti conformation to minimize steric hindrance. acs.org

Upon complexation, the ligand is forced to reorganize its structure to satisfy the geometric requirements of the metal's coordination sphere. The formation of a stable five-membered chelate ring is a powerful driving force for this conformational rearrangement. at.ua To achieve the necessary proximity between the carbonyl oxygen and the terminal amino nitrogen for chelation, the ligand must rotate around its single bonds to adopt a syn or folded conformation. acs.org This process rigidifies the ligand and locks it into a specific arrangement within the complex.

Studies on lanthanide complexes with flexible hydrazone ligands have shown that the ligand molecule can be significantly twisted upon coordination to bridge two metal ions, a stark change from its nearly planar free-state conformation. mdpi.com The flexibility of the backbone connecting the two hydrazide moieties in a dihydrazide ligand is crucial, as it allows the ligand to span variable distances and adapt to the preferred coordination geometry of different metal ions, leading to diverse and intricate supramolecular structures. at.ua

Mechanistic Investigations of Reactions Involving Hydrazide Moieties

Kinetics and Mechanisms of Hydrazone Bond Formation (Schiff Base Reactions)

Computational and experimental studies on similar systems, such as the synthesis of hydrazone derivatives of isoniazid, have shown that the presence of a solvent like water can have a catalytic effect, assisting in the rate-limiting step and avoiding high-energy intermediates. rsc.org The reaction kinetics can be significantly influenced by the electronic and steric properties of both the hydrazide and the carbonyl compound, as well as the pH of the reaction medium. rsc.orgljmu.ac.uk

General Mechanism of Hydrazone Formation:

Protonation of Carbonyl: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The lone pair of electrons on the primary nitrogen of the hydrazide attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the hydrazide nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the hydrazone.

Radical Generation and Subsequent Transformations from Sulfinyl Hydrazide Precursors

While specific studies on radical generation from 3,3'-Sulfinyldi(propanehydrazide) are scarce, the broader class of sulfonyl hydrazides is well-known to serve as a source of sulfonyl radicals under various conditions, including thermal, oxidative, and electrochemical methods. nih.govacs.org These radicals are valuable intermediates in a multitude of chemical transformations.

The generation of sulfonyl radicals from sulfonyl hydrazides typically involves the homolytic cleavage of the N-S bond. This process can be initiated by radical initiators, transition metals, or electrochemical oxidation. nih.govmdpi.com For example, under electrochemical conditions, a sulfonyl hydrazide can be activated at the anode to generate a sulfonyl radical with the concomitant release of nitrogen gas. acs.org Similarly, radical inhibitors like TEMPO have been shown to suppress reactions involving sulfonyl hydrazides, providing evidence for a radical mechanism. mdpi.com

Once generated, these sulfonyl radicals can undergo a variety of subsequent transformations, including:

Addition to Alkenes and Alkynes: Sulfonyl radicals can add to carbon-carbon double or triple bonds to form new carbon-centered radicals, which can then be trapped or undergo further reactions to form functionalized sulfones. nih.govacs.org

Hydrogen Abstraction: In some cases, the generated radicals can abstract a hydrogen atom from a suitable donor.

Cascade Reactions: The initial radical can trigger a cascade of reactions, leading to the formation of complex cyclic or polycyclic structures. acs.org

A plausible mechanism for the generation of a sulfonyl radical from a sulfonyl hydrazide under oxidative conditions is as follows:

Oxidation: The sulfonyl hydrazide is oxidized, often by a metal catalyst or an applied potential, to form a hydrazide radical.

Nitrogen Extrusion: The hydrazide radical undergoes rapid decomposition with the extrusion of nitrogen gas to form a sulfonyl radical.

Cross-Coupling and Functionalization Reactions Utilizing Hydrazide or Sulfinyl Hydrazide Sources

There is a lack of specific literature on the use of 3,3'-Sulfinyldi(propanehydrazide) in cross-coupling and functionalization reactions. However, the related sulfonyl hydrazides have been extensively used as coupling partners in a variety of transition metal-catalyzed cross-coupling reactions. libretexts.org These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

In these reactions, sulfonyl hydrazides can serve as a source of sulfonyl groups or, through further transformations, as precursors to other reactive species. For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and while typically employing organohalides and organometallic reagents, advancements have allowed for the use of a wider range of coupling partners. libretexts.org

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with an organohalide to form a palladium(II) intermediate.

Transmetalation: The organic group from a second reagent (the nucleophile) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst.

While direct cross-coupling of the hydrazide moiety of 3,3'-Sulfinyldi(propanehydrazide) is not well-documented, its conversion to other functional groups that are amenable to cross-coupling is a plausible synthetic strategy. For instance, the hydrazide could potentially be transformed into a halide or a pseudohalide.

Furthermore, the sulfinyl group could potentially be involved in functionalization reactions. For example, the direct functionalization of C(sp³)–H bonds adjacent to activating groups is a growing area of research, and it is conceivable that the sulfinyl group could influence the reactivity of the neighboring methylene (B1212753) groups in 3,3'-Sulfinyldi(propanehydrazide). frontiersin.org

Intramolecular Cyclization and Annulation Processes Triggered by Hydrazide Reactivity

Specific examples of intramolecular cyclization or annulation reactions involving 3,3'-Sulfinyldi(propanehydrazide) are not prevalent in the literature. However, the hydrazide functionality is a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization. asianpubs.org

These reactions often involve the initial formation of a more complex intermediate, which then undergoes cyclization. For example, a hydrazide can be acylated, and the resulting N'-acylhydrazide can undergo cyclization to form oxadiazoles. asianpubs.org

Radical-triggered cyclizations are also a prominent feature of sulfonyl hydrazide chemistry. researchgate.net A sulfonyl radical, generated from a sulfonyl hydrazide, can add to an unsaturated system within the same molecule, initiating a cyclization cascade. nih.gov The regioselectivity of these cyclizations is often governed by the stability of the resulting radical intermediates and the geometric constraints of the molecule.

A representative, though generalized, pathway for a radical-triggered intramolecular cyclization might involve:

Radical Generation: A sulfonyl radical is generated from a sulfonyl hydrazide precursor that also contains an unsaturated moiety (e.g., an alkene or alkyne).

Intramolecular Addition: The sulfonyl radical adds to the unsaturated bond within the same molecule, forming a cyclic radical intermediate.

Termination/Further Reaction: The cyclic radical can then be quenched by a hydrogen atom donor, undergo further rearrangement, or participate in subsequent bond-forming reactions to yield the final cyclized product.

Future Research Directions and Emerging Paradigms for 3,3 Sulfinyldi Propanehydrazide

Rational Design and Synthesis of Next-Generation Sulfinyldi(propanehydrazide) Derivatives with Tunable Specificity

The rational design and synthesis of new chemical entities provide the foundation for discovering novel functionalities. For sulfinyldi(propanehydrazide) derivatives, a key future direction lies in the strategic modification of the core structure to create molecules with precisely tailored properties. This approach moves beyond serendipitous discovery to a goal-oriented process, leveraging established principles of medicinal and materials chemistry. tpcj.orgmdpi.comnih.gov

Research efforts will likely concentrate on modifying the terminal hydrazide groups and the central sulfinyl bridge. The hydrazide moieties are versatile functional groups that can be converted into hydrazones or participate in forming various heterocyclic structures like pyrazoles and oxadiazoles. tpcj.orgiucr.org This versatility allows for the introduction of a wide array of chemical fragments to influence properties such as solubility, reactivity, and binding affinity. For instance, incorporating aromatic or heteroaromatic rings could introduce specific electronic or stacking interactions, while alkyl chains of varying lengths could modulate hydrophobicity. sioc-journal.cnrsc.org

The synthesis of these next-generation derivatives will employ modern organic chemistry techniques. Methodologies for producing sulfonyl hydrazides, which are structurally related to sulfinyl dihydrazides, have been developed using hypervalent iodine reagents or electrosynthesis, offering practical and efficient routes. kit.edunih.gov Similar strategies could be adapted for sulfinyl dihydrazides, allowing for the creation of diverse compound libraries for screening. kit.edu The goal is to establish clear structure-activity relationships (SAR), where systematic changes to the molecular structure result in predictable changes in function. tpcj.org

Table 1: Strategies for Rational Design of 3,3'-Sulfinyldi(propanehydrazide) Derivatives

| Structural Modification Target | Synthetic Strategy | Potential Tunable Property | Rationale/Example |

| Terminal Hydrazide Group | Condensation with aldehydes/ketones | Binding Specificity, Supramolecular Assembly | Formation of hydrazones to interact with biological targets or direct self-assembly. wildlife-biodiversity.com |

| Terminal Hydrazide Group | Cyclization reactions | Chemical Stability, Pharmacokinetics | Creation of stable heterocyclic rings (e.g., oxadiazoles, triazoles). iucr.org |

| Propyl Linker | Variation of alkyl chain length | Flexibility, Spacer Distance | Adjusting the distance between functional ends for applications in cross-linking or materials science. thermofisher.com |

| Sulfinyl (S=O) Group | Oxidation or Reduction | Hydrogen Bonding Capability | Conversion to sulfonyl (SO2) or sulfide (B99878) (S) to alter electronic properties and interaction modes. |

| Overall Scaffold | Introduction of bulky or charged groups | Solubility, Bioavailability | Attaching fragments like 1,2,3,4-tetrahydroisoquinoline (B50084) or various substituted phenyl rings. sioc-journal.cn |

Advancements in Computational Modeling for Predictive Chemical Design and Materials Science Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding experimental work. nih.gov For 3,3'-Sulfinyldi(propanehydrazide) and its derivatives, computational modeling offers a powerful avenue for accelerating the design of new molecules for materials science applications. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can provide deep insights into molecular structure, stability, and potential performance. wildlife-biodiversity.com

DFT calculations can be used to optimize the geometry of novel sulfinyldi(propanehydrazide) derivatives and to predict their electronic properties, such as the distribution of electron density and the energies of molecular orbitals. wildlife-biodiversity.com This information is crucial for understanding how these molecules will interact with each other or with other substances, which is fundamental to their application in new materials. For example, modeling can predict the strength and nature of hydrogen bonds, which are critical for the self-assembly of hydrazide-containing molecules. nih.gov

Furthermore, molecular docking simulations, a technique often used in drug discovery, can be repurposed for materials science to predict how these molecules might bind to surfaces or within the pores of other materials. sioc-journal.cnmdpi.com By simulating the interactions between a library of virtual sulfinyldi(propanehydrazide) derivatives and a target material, researchers can identify candidates with the most favorable binding properties before committing to their synthesis. This predictive power significantly reduces the time and resources required for materials discovery. mdpi.com Predictive toxicology assessments can also be run to evaluate potential risks early in the design process. nih.govfrontiersin.org

Table 2: Computational Methods for Designing 3,3'-Sulfinyldi(propanehydrazide) Derivatives

| Computational Method | Application Area | Predicted Properties | Significance |

| Density Functional Theory (DFT) | Molecular Design | Optimized geometry, electronic structure, reaction energetics. wildlife-biodiversity.com | Provides fundamental understanding of molecular stability and reactivity. |

| Molecular Docking | Materials Interaction | Binding modes, interaction energies with target structures. sioc-journal.cnrsc.org | Guides the design of molecules for specific surface or matrix interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Correlation of molecular structure with physical or chemical properties. wildlife-biodiversity.com | Enables prediction of properties for unsynthesized compounds, accelerating design cycles. |

| Molecular Dynamics (MD) | Supramolecular Assembly | Simulation of self-assembly processes, conformational changes over time. | Reveals the dynamic behavior of molecules as they form larger structures. |

Exploration of 3,3'-Sulfinyldi(propanehydrazide) in Novel Materials and Supramolecular Assemblies

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding. pnas.org The hydrazide functional group is an excellent building block in this field due to its ability to form strong and directional hydrogen bonds. benthamdirect.comresearchgate.net Molecules containing two hydrazide units, such as 3,3'-Sulfinyldi(propanehydrazide), are particularly interesting because they can act as linkers to form extended networks or polymers. pnas.org

Future research will likely explore the self-assembly of 3,3'-Sulfinyldi(propanehydrazide) and its derivatives into novel materials. Depending on the specific molecular structure and the conditions used, these molecules could form various supramolecular architectures. For example, linear arrangements of dihydrazides have been shown to create "supramolecular zipper" systems, while other designs can lead to the spontaneous formation of stable, shape-persistent cyclic structures, such as hexamers. benthamdirect.comresearchgate.net The resulting materials could have unique properties, such as the ability to form dynamic covalent polymers that can exchange components, leading to adaptable and responsive materials. pnas.org

A particularly promising area is the development of supramolecular hydrogels. These are materials composed of self-assembled nanofibers that trap large amounts of water. nih.gov Given that small molecules based on amino acids and peptides can form such gels, the biocompatible nature of hydrazides makes them attractive candidates for creating new hydrogels for biomedical applications, such as 3D cell culture or tissue engineering. nih.gov The sulfinyl group and propyl linkers in 3,3'-Sulfinyldi(propanehydrazide) provide a flexible and hydrophilic backbone that could be conducive to forming the fibrous networks required for hydrogelation.

Table 3: Potential Supramolecular Structures from 3,3'-Sulfinyldi(propanehydrazide) Derivatives

| Supramolecular Structure | Driving Interaction | Potential Application | Reference Concept |

| 1D Polymeric Chains | Head-to-tail hydrogen bonding | Anisotropic materials, fibers | Linear arrangement of dihydrazide units. benthamdirect.com |

| 2D Nanosheets | Planar assembly via hydrogen bonding | Membranes, sensors | Self-assembly of molecules with rigid cores. |

| 3D Networks/Frameworks | Multi-directional hydrogen bonding | Porous materials, catalysis | Formation of multi-contact networks. iucr.org |

| Supramolecular Hydrogels | Entangled nanofiber networks | 3D cell culture, drug delivery | Self-assembly of small molecule gelators. nih.gov |

| Dynamic Covalent Polymers | Reversible acylhydrazone formation | Self-healing materials, adaptable systems | Polycondensation of dihydrazides with dicarbonyls. pnas.org |

Innovations in Crosslinking Mass Spectrometry Methodologies Utilizing Sulfinyl Hydrazide Chemistry

Cross-linking mass spectrometry (XL-MS) is a powerful technique for studying the three-dimensional structure of proteins and their interactions within complex biological systems. nih.govnih.gov The method involves covalently linking amino acid residues that are close in space using a chemical cross-linker, followed by mass spectrometric analysis to identify the linked residues. thermofisher.comnih.gov This provides distance constraints that help to map protein structures and interaction networks. nih.govnih.gov

A significant area of innovation in XL-MS is the development of new cross-linking reagents with novel functionalities. acs.orgnih.gov Most common cross-linkers target primary amines (lysine residues). researchgate.net However, to gain a more complete picture of protein structures, there is a need for cross-linkers that target different amino acid residues. Reagents targeting acidic residues (aspartic and glutamic acid) have been developed, some of which utilize dihydrazide chemistry, such as pimelic acid dihydrazide (PDH). researchgate.net

This opens an exciting future direction for 3,3'-Sulfinyldi(propanehydrazide) and its derivatives as a new class of cross-linkers. The hydrazide groups could be activated to react with acidic residues, similar to PDH. researchgate.net The central sulfinyl group is of particular interest. Sulfoxide-containing cross-linkers, like DSSO, are known to be "MS-cleavable," meaning the cross-linker can be fragmented within the mass spectrometer in a predictable way. nih.govd-nb.info This feature simplifies the complex task of identifying the cross-linked peptides from the data. The sulfinyl group in 3,3'-Sulfinyldi(propanehydrazide) could potentially confer similar MS-cleavable properties, creating a new tool for XL-MS that combines acidic residue targeting with the benefits of MS-cleavability. This novel "sulfinyl hydrazide" chemistry could significantly expand the capabilities of XL-MS for structural biology research. nih.gov

Table 4: Comparison of Potential Sulfinyl Hydrazide Cross-Linkers with Existing Reagents

| Cross-Linker Class | Reactive Group | Target Residues | Key Feature | Potential Advantage of Sulfinyl Hydrazide |

| NHS Esters (e.g., DSS, BS3) | N-Hydroxysuccinimide | Lysine (B10760008), N-terminus | Well-established, commercially available. nih.gov | Targets different residues, providing complementary structural data. |

| Dihydrazides (e.g., PDH) | Hydrazide | Aspartic Acid, Glutamic Acid | Targets acidic residues, expanding coverage. researchgate.net | The sulfinyl group may introduce MS-cleavability. |

| Sulfoxide-containing (e.g., DSSO) | NHS Ester | Lysine, N-terminus | MS-cleavable, simplifies data analysis. nih.govd-nb.info | Combines acidic residue targeting with MS-cleavability in a single reagent. |

| Zero-length (e.g., DMTMM) | Carbodiimide | Lysine and Asp/Glu | Directly couples residues with no spacer. researchgate.net | Provides a defined spacer length for distance measurements. |

Q & A

Q. What are the key functional groups and structural features of 3,3'-Sulfinyldi(propanehydrazide), and how do they influence its reactivity?

The compound contains a central disulfide bond (S–S) flanked by two propanehydrazide groups. The hydrazide (–CONHNH₂) moieties enable nucleophilic reactions, while the disulfide bond allows reversible redox-driven cross-linking. These features make it suitable for dynamic hydrogel formation and thiol-disulfide exchange reactions in bioink design . Reactivity can be modulated via pH or reducing agents like DTT, which cleave the disulfide bond to generate thiol groups for further functionalization .

Q. What standard protocols are recommended for synthesizing 3,3'-Sulfinyldi(propanehydrazide) and its derivatives?

Synthesis typically involves coupling 3,3'-dithiodipropionic acid with hydrazine hydrate under carbodiimide-mediated conditions (e.g., EDC/NHS) to form the hydrazide bonds. For derivatives, Schiff base reactions with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under reflux are common. Purification via recrystallization (ethyl acetate/petroleum ether) is critical to achieve >95% purity .

Q. How should researchers characterize the purity and stability of this compound?

Use HPLC with UV detection (λ = 220–280 nm) to assess purity. Confirm structural integrity via FT-IR (amide I/II bands at 1650 cm⁻¹ and 1550 cm⁻¹) and ¹H/¹³C NMR (disulfide-linked methylene protons at δ 2.5–3.0 ppm). Stability testing under varying temperatures (–20°C to 25°C) and humidity levels (0–80% RH) is recommended, as moisture accelerates disulfide hydrolysis .

Advanced Research Questions

Q. How can cross-linking efficiency in hyaluronic acid (HA)-based hydrogels be optimized using 3,3'-Sulfinyldi(propanehydrazide)?

Functionalize HA with thiol groups by substituting its carboxylic acid residues with 3,3'-Sulfinyldi(propanehydrazide) via carbodiimide chemistry. Post-synthesis, reduce the disulfide bonds with DTT (10 mM, pH 8.0) to generate free thiols. Cross-linking efficiency is quantified using Ellman’s assay (absorbance at 412 nm) to measure thiol content. Adjust the molar ratio of hydrazide-to-HA (1:2 to 1:5) to balance mechanical strength and swelling capacity .

Q. What strategies resolve contradictions in antioxidant activity data across assays (e.g., DPPH vs. FRAP)?

Discrepancies arise from differing mechanisms: DPPH measures radical scavenging (electron transfer), while FRAP assesses reducing power (metal ion reduction). Normalize data using Trolox equivalents and control for pH (DPPH requires acidic conditions). For derivatives with low solubility, use DMSO as a co-solvent (≤1% v/v) and validate results with cellular assays (e.g., ROS inhibition in HepG2 cells) .

Q. How can computational modeling guide the design of 3,3'-Sulfinyldi(propanehydrazide) derivatives as multi-target-directed ligands (MTDLs)?

Perform molecular docking (AutoDock Vina) to prioritize derivatives targeting enzymes like AChE (PDB: 4EY7) and HKII (PDB: 2NZT). Focus on π-π stacking with aromatic residues (e.g., Trp286 in AChE) and hydrogen bonding with catalytic sites. Validate predictions via MD simulations (100 ns) to assess binding stability. Derivatives with propanehydrazide bridges show dual antioxidant and metal-chelating effects, enhancing neuroprotective potential .

Q. What experimental controls are critical when evaluating antimicrobial activity of its derivatives?

Include (1) solvent controls (DMSO/ethanol), (2) positive controls (ciprofloxacin for bacteria, fluconazole for fungi), and (3) cytotoxicity assays (MTT on mammalian cells). Address false positives from nitro groups (e.g., in 5-nitrofuran derivatives) by comparing with non-nitrated analogues. Use broth microdilution (CLSI guidelines) to determine MIC/MBC values, ensuring pH 7.4 to avoid hydrazide hydrolysis .

Methodological Notes

- Data Contradiction Analysis : When antioxidant or biological activity data conflicts, apply principal component analysis (PCA) to identify assay-specific variables (e.g., solubility, redox potential) influencing outcomes .

- Synthetic Byproduct Management : Monitor for disulfide dimerization byproducts via LC-MS. Use size-exclusion chromatography (Sephadex LH-20) for separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.